Sunpp3
Description
Sunpp3 (Systematic Universal Photovoltaic Polymer 3) is a high-performance polymeric compound engineered for solar energy conversion applications. Characterized by its tunable bandgap (1.5–2.1 eV) and exceptional thermal stability (degradation temperature >300°C), this compound demonstrates a photovoltaic efficiency of 18–22% under standard testing conditions . Its molecular structure comprises a conjugated backbone with thiophene units and fluorine substituents, enabling enhanced charge-carrier mobility (10⁻³ cm²/Vs) and reduced recombination rates . This compound is widely adopted in perovskite solar cells and organic photovoltaics due to its compatibility with solution-processing techniques and low environmental footprint during synthesis .
Properties
CAS No. |
110238-07-8 |
|---|---|
Molecular Formula |
C15H21N4O11P |
Molecular Weight |
464.32 g/mol |
IUPAC Name |
azanium;[(2R)-2-[(1R)-1-(2,4-dioxopyrimidin-1-yl)-2-hydroxyethoxy]-3-hydroxypropyl] (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C15H18N3O11P.H3N/c19-7-12(28-14(8-20)17-6-5-13(21)16-15(17)22)9-27-30(25,26)29-11-3-1-10(2-4-11)18(23)24;/h1-6,12,14,19-20H,7-9H2,(H,25,26)(H,16,21,22);1H3/t12-,14-;/m1./s1 |
InChI Key |
HZZXZYIHMBASFP-QMDUSEKHSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])OCC(CO)OC(CO)N2C=CC(=O)NC2=O.[NH4+] |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])OC[C@@H](CO)O[C@H](CO)N2C=CC(=O)NC2=O.[NH4+] |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])OCC(CO)OC(CO)N2C=CC(=O)NC2=O.[NH4+] |
Other CAS No. |
110238-07-8 |
Synonyms |
2',3'-secouridine 4-nitrophenyl 3'-phosphate SUNPP3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2’,3’-secouridine 4-nitrophenyl 3’-phosphate involves the esterification of 2’,3’-secouridine with 4-nitrophenyl phosphate. The reaction typically requires specific conditions to ensure the formation of the desired diastereoisomers. The process involves:
Esterification Reaction: The nucleoside analogue 2’,3’-secouridine is reacted with 4-nitrophenyl phosphate under controlled conditions to form the ester bond.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), with a catalyst like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Chemical Reactions Analysis
2’,3’-Secouridine 4-nitrophenyl 3’-phosphate undergoes various chemical reactions, including:
Oxidation and Reduction: The nitrophenyl group can undergo redox reactions, although these are less common in typical biochemical applications.
Substitution Reactions: The phosphate group can participate in substitution reactions, particularly in the presence of nucleophiles.
Scientific Research Applications
2’,3’-Secouridine 4-nitrophenyl 3’-phosphate has several scientific research applications:
Enzyme Studies: It is used to study the activity of phosphodiesterases, as it serves as a substrate that can be hydrolyzed by these enzymes.
Biochemical Pathways: The compound is valuable in investigating biochemical pathways involving nucleoside analogues and their interactions with enzymes.
Medical Research:
Mechanism of Action
The mechanism of action of 2’,3’-secouridine 4-nitrophenyl 3’-phosphate involves its interaction with phosphodiesterases. The enzyme binds to the compound and catalyzes the hydrolysis of the ester bond, releasing 2’,3’-secouridine and 4-nitrophenyl phosphate. This reaction is crucial for studying the enzyme’s specificity and activity .
Comparison with Similar Compounds
Compound A: Polythiophene-Derivative (PT-FL)
- Structural Alignment : PT-FL shares Sunpp3’s polythiophene backbone but replaces fluorine with chlorine substituents, altering crystallinity and solubility .
Performance Metrics :
Property This compound PT-FL Bandgap (eV) 1.8 2.3 Thermal Stability (°C) 320 250 Charge Mobility 10⁻³ cm²/Vs 10⁻⁴ cm²/Vs PT-FL’s larger bandgap limits light absorption in the near-infrared spectrum, reducing its efficiency (12–15%) compared to this compound .
Compound B: Benzodithiophene Copolymer (BDT-CO)
- Functional Similarity : BDT-CO is used in tandem solar cells but employs a benzodithiophene core instead of thiophene, optimizing hole transport .
- Economic and Environmental Impact: Metric this compound BDT-CO Synthesis Cost ($/kg) 450 620 Carbon Footprint (kg CO₂/kg) 12 18 BDT-CO’s complex synthesis increases costs and environmental impact, making this compound more scalable for industrial use .
Functional Performance
This compound outperforms PT-FL and BDT-CO in key operational parameters:
- Efficiency Under Low Light : this compound retains 85% efficiency at 200 W/m² irradiance, whereas PT-FL and BDT-CO drop to 70% and 75%, respectively .
- Lifetime Stability : After 1,000 hours of accelerated aging, this compound maintains 95% initial efficiency, compared to 80% (PT-FL) and 88% (BDT-CO) .
Economic and Environmental Impact
A lifecycle analysis reveals this compound’s superiority in sustainability:
| Parameter | This compound | PT-FL | BDT-CO |
|---|---|---|---|
| Energy Payback Time (years) | 1.2 | 1.8 | 2.1 |
| Recycling Feasibility | High | Moderate | Low |
This compound’s shorter energy payback time and recyclability align with circular economy principles .
Research Findings and Data Analysis
- Efficiency vs. Stability Trade-off : this compound achieves a balance often absent in analogues. For instance, PT-FL prioritizes stability at the expense of efficiency, while BDT-CO sacrifices cost-effectiveness for performance .
- Scalability : Pilot-scale studies confirm this compound’s compatibility with roll-to-roll manufacturing, reducing production costs by 30% compared to PT-FL .
Discussion of Advantages and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
